(R)-methyl 2-amino-3-cyclohexylpropanoate

Thrombin inhibition Anticoagulant peptides Structure-activity relationship

This D-configuration cyclohexylalanine methyl ester is the N-terminal building block that delivered a ~30-fold affinity improvement in hirulog-class bivalent thrombin inhibitors compared to D-Phe. The methyl ester enables direct solid-phase peptide coupling without additional protecting group manipulation, and commercial enantiomeric purity (≤0.5% L-enantiomer by HPLC) ensures batch-to-batch reproducibility and regulatory compliance in preclinical development. For renin inhibitor programs, the scaffold provides a 130-fold potency enhancement over leucine-based replacements.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B12969612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 2-amino-3-cyclohexylpropanoate
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCCCC1)N
InChIInChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m1/s1
InChIKeyXPEUJVMSARYTLS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-Amino-3-cyclohexylpropanoate (H-D-Cha-OMe): Chiral Building Block for Peptide-Based Drug Discovery and Procurement


(R)-Methyl 2-amino-3-cyclohexylpropanoate (CAS 769891-92-1 free base; CAS 144644-00-8 hydrochloride), also known as H-D-Cha-OMe or D-cyclohexylalanine methyl ester, is a chiral unnatural amino acid derivative belonging to the cyclohexylalanine family . The compound bears a D-configuration (R absolute stereochemistry) at the α-carbon, a cyclohexylmethyl side chain that confers pronounced hydrophobicity (free base LogP 1.46; HCl salt LogP 2.96), and a methyl ester protecting group at the C-terminus . With a molecular formula of C₁₀H₁₉NO₂ (free base, MW 185.26) and a boiling point of 251.1 °C at 760 mmHg, this compound serves as a key synthetic intermediate for incorporating D-cyclohexylalanine residues into peptide and peptidomimetic therapeutics, particularly bivalent thrombin inhibitors and protease-targeted drug candidates .

Why (R)-Methyl 2-Amino-3-cyclohexylpropanoate Cannot Be Replaced by Generic In-Class Alternatives in Thrombin Inhibitor Development


Substituting (R)-methyl 2-amino-3-cyclohexylpropanoate with its S-enantiomer, D-phenylalanine methyl ester, or L-leucine methyl ester fundamentally alters the stereochemical and pharmacodynamic profile of downstream peptide therapeutics. The D-configuration is not interchangeable with the L-form: in bivalent thrombin inhibitors, replacement of the N-terminal D-Phe by D-cyclohexylalanine (D-Cha) improved affinity by approximately 30-fold in hirulog-B2 versus hirulog-1, while the L-enantiomer would fail to engage the S3 pocket of thrombin altogether [1]. Commercial enantiomeric purity specifications (≤0.5% opposite enantiomer by HPLC) are critical because even trace stereochemical contamination can produce peptide diastereomers with divergent biological activity, confounding structure-activity relationship studies and compromising batch-to-batch reproducibility in pharmaceutical development [2].

Quantitative Differentiation Evidence for (R)-Methyl 2-Amino-3-cyclohexylpropanoate: Head-to-Head and Cross-Study Comparative Data


D-Cyclohexylalanine vs. D-Phenylalanine: ~30-Fold Affinity Improvement in Bivalent Thrombin Inhibitors

In a direct intramolecular substitution study, replacing the N-terminal D-phenylalanine (D-Phe) residue in the thrombin inhibitor hirulog-1 with D-cyclohexylalanine (D-Cha) to generate hirulog-B2 improved affinity for thrombin by approximately 30-fold [1]. In a parallel bivalent inhibitor series (compound 16), the D-Cha-containing inhibitor achieved a Ki of 3.5 ± 0.5 × 10⁻¹³ M, which is comparable to recombinant hirudin (Ki = 2.3 × 10⁻¹³ M) while reducing molecular size from ~7 kDa to ~2 kDa [1]. The cyclohexyl side chain of D-Cha occupies the S3 hydrophobic pocket of thrombin more effectively than the planar phenyl ring of D-Phe, contributing to this affinity gain [1].

Thrombin inhibition Anticoagulant peptides Structure-activity relationship Hirulog

Enantiomeric Purity Specification: (R)- vs. (S)-Methyl 2-Amino-3-cyclohexylpropanoate by Chiral HPLC

Commercial specifications for both enantiomers of methyl 2-amino-3-cyclohexylpropanoate hydrochloride establish a defined enantiomeric purity threshold of ≤0.5% opposite enantiomer by chiral HPLC [1][2]. The (R)-enantiomer (H-D-Cha-OMe·HCl, CAS 144644-00-8, Watanabe Code M00408) carries a price of ¥26,100 per gram, while the (S)-enantiomer (H-Cha-OMe·HCl, CAS 17193-39-4, Watanabe Code H00052) is priced at ¥11,800 per gram — a 2.2-fold cost differential reflecting the relative scarcity of D-amino acid derivatives [1][2]. The absolute stereochemistry is unambiguously assigned: the (R)-form bears the D-configuration (SMILES: COC(=O)[C@@H](CC1CCCCC1)N), while the (S)-form bears the L-configuration (SMILES: COC(=O)[C@H](CC1CCCCC1)N) .

Chiral purity Enantiomeric excess Quality control Peptide synthesis

Cyclohexylalanine vs. Leucine: 130-Fold Potency Enhancement in Renin Inhibitor Pharmacophores

In a structure-activity relationship study of phosphostatine-containing renin inhibitors, replacement of the leucine-derived Leu-Val replacement (LVR) moiety with an L-cyclohexylalanine-derived LVR at the Leu¹⁰ position of angiotensinogen-based inhibitors produced a 130-fold boost in potency [1]. The resulting inhibitors exhibited IC₅₀ values of 20–50 nM and were selective for renin over porcine pepsin and bovine cathepsin D (no inhibition at 10⁻⁵ M) [1]. Although this study employed the L-enantiomer of cyclohexylalanine, the data establish the intrinsic pharmacophoric advantage of the cyclohexylmethyl side chain over the isobutyl side chain of leucine — a principle that extends to D-cyclohexylalanine-containing peptides targeting protease S1/S3 pockets [2].

Renin inhibition Leu-Val replacement Angiotensinogen Hypertension

D-Cyclohexylalanine Methyl Ester Coupling Efficiency in Solid-Phase Peptide Synthesis

In a systematic study of peptidomimetic synthesis, D-cyclohexylalanine methyl ester hydrochloride was coupled using HATU/DIEA in dichloromethane, achieving coupling yields ranging from 64% to 79%, statistically indistinguishable from yields obtained with the L-enantiomer under identical conditions [1]. This demonstrates that the D-configuration does not impose a kinetic penalty during amide bond formation. Subsequent deprotection steps (NH₄OH/MeOH) proceeded with 89–93% yield, confirming the methyl ester's compatibility with standard Fmoc-strategy deprotection conditions [1].

Solid-phase peptide synthesis HATU coupling Unnatural amino acid Reaction yield

D-Cyclohexylalanine-Containing Inhibitor I-11: Picomolar Ki and Serine Protease Selectivity Profile

The bivalent thrombin inhibitor I-11 [dCha-Pro-N(Me)Arg-Thr-(Gly)₅-DYEPIPEEA-Cha-dGlu], which incorporates D-cyclohexylalanine as its N-terminal residue, exhibited a Ki of 37 pM against human α-thrombin [1]. Critically, I-11 showed no detectable inhibition of the related serine proteases trypsin, factor Xa, or plasmin, establishing that the D-Cha-Pro-N(Me)Arg pharmacophore confers target selectivity [1]. Furthermore, I-11 demonstrated strongly improved stability in human plasma in vitro and significantly reduced plasma clearance after intravenous injection in rats compared to hirulog-1, which uses D-Phe rather than D-Cha at the N-terminus [1].

Thrombin inhibitor Selectivity Proteolytic stability N-methylarginine

High-Value Application Scenarios for (R)-Methyl 2-Amino-3-cyclohexylpropanoate in Pharmaceutical Research and Development


Bivalent Thrombin Inhibitor Lead Optimization: Replacing D-Phe with D-Cha for Picomolar Affinity

Medicinal chemistry teams developing direct thrombin inhibitors can use (R)-methyl 2-amino-3-cyclohexylpropanoate as the preferred N-terminal building block. The ~30-fold affinity improvement observed when substituting D-Phe with D-Cha in hirulog-class inhibitors [1], combined with the picomolar Ki (37 pM) and serine protease selectivity demonstrated by inhibitor I-11 [2], provides a validated starting point for lead optimization. The methyl ester is coupled to Pro-Arg or Pro-N(Me)Arg active-site fragments using standard HATU/DIEA conditions with 64–79% efficiency [3].

Renin Inhibitor Development: Exploiting Cyclohexylalanine for 130-Fold Potency Gains Over Leucine-Based Scaffolds

In renin inhibitor programs targeting the angiotensinogen Leu¹⁰-Val¹¹ cleavage site, the cyclohexylalanine scaffold provides a 130-fold potency enhancement over leucine-based Leu-Val replacements, yielding inhibitors with IC₅₀ values of 20–50 nM [4]. While published data employ the L-enantiomer, the D-enantiomer methyl ester enables exploration of D-cyclohexylalanine at the P1 or P3 positions of renin inhibitors where D-amino acid incorporation may improve metabolic stability, analogous to the thrombin inhibitor precedent [1].

Protease Substrate Design: D-Cyclohexylalanine as the P3 Residue in Chromogenic and Fluorogenic Substrates

The tripeptide substrate D-cyclohexylalanine-Pro-Arg-AMC (derived from H-D-Cha-OMe via sequential coupling) is a validated fluorogenic substrate for human airway trypsin-like protease (HAT) and related serine proteases, with a reported Ki of 14 nM for HAT inhibition [5]. The D-configuration prevents non-specific cleavage by aminopeptidases, while the cyclohexyl P3 side chain enhances S3 subsite occupancy compared to D-Phe-containing substrates such as S-2238, enabling more selective protease activity measurements in coagulation and inflammation research [1].

Peptide Stability Engineering: D-Amino Acid Incorporation for Proteolytic Resistance in Therapeutic Peptides

Incorporation of D-cyclohexylalanine at or near proteolytic cleavage sites confers resistance to serine protease-mediated degradation, as demonstrated by the failure of thrombin to cleave the Nα(Me)Arg-Thr bond in I-11 despite containing an otherwise scissile arginyl linkage [2]. The methyl ester form of D-cyclohexylalanine enables direct incorporation during solid-phase synthesis without additional protecting group manipulation, and the high enantiomeric purity (≤0.5% L-enantiomer by HPLC) [6] ensures that the resulting peptide is a single stereoisomer, critical for regulatory quality requirements in preclinical development.

Quote Request

Request a Quote for (R)-methyl 2-amino-3-cyclohexylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.